3-(2-methoxyacetamido)-N-phenylbenzofuran-2-carboxamide
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Overview
Description
This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms in the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis of Novel Compounds
A study by Abu‐Hashem et al. (2020) details the synthesis of novel benzodifuranyl derivatives, which could be related to the chemical structure of interest. These compounds have shown significant anti-inflammatory and analgesic activities, highlighting their potential in medical research as cyclooxygenase inhibitors with high COX-2 selectivity indices (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity Studies
Hassan, Hafez, and Osman (2014, 2015) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, demonstrating their process for creating compounds potentially similar in structure to the chemical of interest. These compounds were evaluated for their in vitro cytotoxic activity against cancer cells, providing a basis for further exploration in cancer therapy research (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).
Anticonvulsant and Structural Analysis
The research by Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides provides insights into the crystal structure and hypothesized anticonvulsant activities of related compounds. This study may offer a structural and functional perspective relevant to the chemical structure , emphasizing the importance of stereochemical arrangements for biological activity (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Antimicrobial Evaluation
Altalbawy (2013) describes the synthesis and antimicrobial evaluation of novel bis-α,β-Unsaturated Ketones and related compounds. This research might indirectly relate to the synthesis and potential applications of "3-(2-methoxyacetamido)-N-phenylbenzofuran-2-carboxamide" in developing new antimicrobial agents (Altalbawy, 2013).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use.
Future Directions
This would involve a discussion of potential future research directions, such as new applications for the compound or new methods of synthesis.
Please note that this is a general outline and the specific details would depend on the particular compound and the available research. For a specific compound like “3-(2-methoxyacetamido)-N-phenylbenzofuran-2-carboxamide”, you would need to consult the relevant scientific literature or databases. If you have access to a university library, they may be able to help you find more information. Alternatively, you could consider reaching out to a chemist or a chemical database for more information.
properties
IUPAC Name |
3-[(2-methoxyacetyl)amino]-N-phenyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-11-15(21)20-16-13-9-5-6-10-14(13)24-17(16)18(22)19-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFDAJLGXWBGAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyacetamido)-N-phenylbenzofuran-2-carboxamide |
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